molecular formula C19H24N2O2S B6641395 N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

Cat. No. B6641395
M. Wt: 344.5 g/mol
InChI Key: IXMYEBLRWHXMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide, also known as BZPMT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. However, one of the limitations of using N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide. One potential direction is to further investigate its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its potential use in the treatment of other diseases that involve inflammation and the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide and its potential side effects.

Synthesis Methods

The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide involves the reaction of piperidine with benzyl chloroformate followed by the reaction of the resulting compound with 2-thiopheneacetic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide has been studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-14-16-8-9-21(12-15-5-2-1-3-6-15)13-18(16)20-19(23)11-17-7-4-10-24-17/h1-7,10,16,18,22H,8-9,11-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYEBLRWHXMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)NC(=O)CC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

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